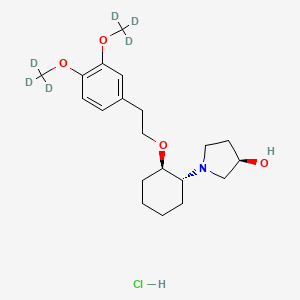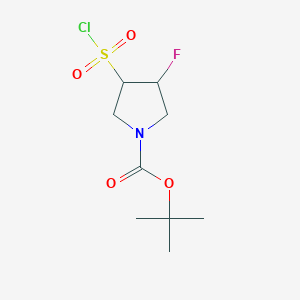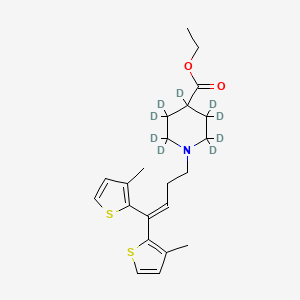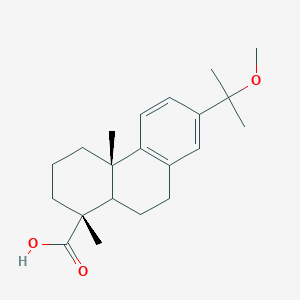
Vernakalant-d6 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vernakalant-d6 (hydrochloride) is a deuterated form of Vernakalant hydrochloride, an antiarrhythmic medication used primarily for the rapid conversion of atrial fibrillation to sinus rhythm. This compound is particularly notable for its selective action on atrial tissue, making it a valuable tool in the management of atrial fibrillation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Vernakalant-d6 (hydrochloride) involves several key steps, including selective amino protection, nucleophilic addition, nucleophilic substitution, deprotection, cyclization, and reduction. The process begins with the protection of the amino group, followed by nucleophilic addition and substitution reactions to introduce the necessary functional groups. Deprotection and cyclization steps are then carried out to form the core structure, followed by reduction to obtain the final product .
Industrial Production Methods: Industrial production of Vernakalant-d6 (hydrochloride) typically involves the use of chiral epoxy compounds for cyclization reactions. This method is favored due to its high yield, short reaction time, and mild conditions, making it suitable for large-scale production. The process avoids the use of heavy metals, which is beneficial for the development of both oral and injectable formulations .
Analyse Des Réactions Chimiques
Types of Reactions: Vernakalant-d6 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain the final Vernakalant-d6 (hydrochloride) compound .
Applications De Recherche Scientifique
Vernakalant-d6 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Vernakalant.
Biology: Employed in studies investigating the effects of antiarrhythmic drugs on cardiac tissues.
Medicine: Utilized in clinical trials to evaluate its efficacy and safety in the treatment of atrial fibrillation.
Industry: Applied in the development of new formulations and delivery methods for antiarrhythmic medications
Mécanisme D'action
Vernakalant-d6 (hydrochloride) exerts its effects by blocking atrial voltage-gated sodium channels in a dose and frequency-dependent manner. It also inhibits the late sodium current (INa), which affects intra-atrial conduction. This blockade enhances the onset of drug action, particularly at higher heart rates, due to increased affinity for INa. Additionally, Vernakalant-d6 (hydrochloride) blocks atrial-specific potassium currents, prolonging the refractory period and stabilizing the atrial action potential .
Comparaison Avec Des Composés Similaires
Ibutilide: Another antiarrhythmic agent used for the conversion of atrial fibrillation.
Amiodarone: A widely used antiarrhythmic drug with broader applications but more side effects.
Comparison: Vernakalant-d6 (hydrochloride) is unique in its selective action on atrial tissue, which reduces the risk of proarrhythmic effects commonly associated with other antiarrhythmic agents. Compared to ibutilide, Vernakalant-d6 (hydrochloride) offers a more rapid conversion time and higher discharge rates post-treatment. Unlike amiodarone, it has a more favorable safety profile with fewer long-term side effects .
Propriétés
Formule moléculaire |
C20H32ClNO4 |
|---|---|
Poids moléculaire |
392.0 g/mol |
Nom IUPAC |
(3R)-1-[(1R,2R)-2-[2-[3,4-bis(trideuteriomethoxy)phenyl]ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1/i1D3,2D3; |
Clé InChI |
JMHYCBFEEFHTMK-HSBRQERUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC([2H])([2H])[2H].Cl |
SMILES canonique |
COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)




![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)


![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)

![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)

![(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B12428114.png)
